VPC-70063

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H12F6N2S |

|---|---|

Molecular Weight |

378.3 g/mol |

IUPAC Name |

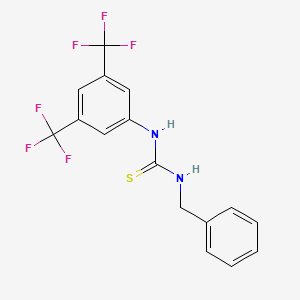

1-benzyl-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |

InChI |

InChI=1S/C16H12F6N2S/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)24-14(25)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,23,24,25) |

InChI Key |

PIQMVCPITQIXGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VPC-70063

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-70063 is a novel small molecule inhibitor targeting the oncogenic transcription factor Myc. Identified through computer-aided drug discovery, this compound demonstrates potent anti-cancer properties, particularly in prostate cancer models.[1][2] This technical guide delineates the core mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used for its characterization. The primary mechanism of this compound involves the direct inhibition of the Myc-Max heterodimer, preventing its interaction with DNA and subsequent transcriptional activation of target genes.[3][4] This leads to a cascade of downstream effects, including the reduction of androgen receptor splice variant AR-V7 levels, decreased UBE2C promoter activity, and the induction of apoptosis.[3][4]

Core Mechanism of Action: Inhibition of Myc-Max

The oncogenic activity of Myc is contingent upon its heterodimerization with its obligate partner, Max.[1] This Myc-Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving the transcription of genes involved in cell proliferation, growth, and metabolism.[1][5]

This compound acts as a direct inhibitor of this critical protein-DNA interaction.[3][4] It is hypothesized to competitively bind to a "pocket" within the DNA-binding domain of the Myc-Max complex, thereby sterically hindering the complex from engaging with its E-box targets.[2] This disruption of transcriptional activity is the foundational step in the therapeutic effect of this compound.

Quantitative Analysis of In Vitro Efficacy

The potency of this compound has been quantified through various in vitro assays, with the following key metrics established:

| Assay | Parameter | Value | Cell Line/System | Reference |

| Myc-Max Transcriptional Activity | IC50 | 8.9 µM | In Vitro | [3][4] |

| Myc-Max Transcriptional Inhibition | % | 106% | In Vitro | [3] |

| Myc-Max/UBE2C Pathway Inhibition | % | 94% | In Vitro | [3] |

| LNCaP Cell Apoptosis Induction | - | Significant | LNCaP Cells | [3][4] |

Signaling Pathways and Downstream Effects

The inhibition of Myc-Max by this compound initiates a series of downstream events that contribute to its anti-cancer activity.

Reduction of AR-V7 and UBE2C Promoter Activity

A key downstream effect of Myc inhibition by this compound is the reduction of the androgen receptor splice variant AR-V7.[4] AR-V7 is a constitutively active form of the androgen receptor that drives prostate cancer progression and resistance to therapy. Myc has been shown to regulate the expression of AR-V7.[4] Consequently, by inhibiting Myc-Max, this compound leads to a decrease in AR-V7 levels.[4]

Furthermore, this compound treatment results in reduced promoter activity of the Ubiquitin Conjugating Enzyme E2C (UBE2C), a downstream target of the AR-V7 pathway.[3][4] This indicates that this compound effectively dampens the entire Myc/AR-V7/UBE2C signaling axis.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in cancer cells.[3][4] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[4] The induction of apoptosis confirms that the observed reduction in cell viability is a direct mechanistic effect of the compound and not due to non-specific cytotoxicity.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Myc-Max Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to inhibit the transcriptional activity of the Myc-Max complex.

-

Cell Culture and Transfection: 22rv1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a UBE2C promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Activity Measurement: After a 24-48 hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that of vehicle-treated controls. The IC50 value is calculated from the dose-response curve.

Bio-Layer Interferometry (BLI) for Myc-Max-DNA Interaction

This biophysical assay directly measures the ability of this compound to disrupt the binding of the Myc-Max heterodimer to its DNA consensus sequence.

-

Probe Preparation: A biotinylated DNA oligonucleotide containing the E-box consensus sequence is synthesized.

-

Immobilization: Streptavidin-coated biosensors are hydrated and then loaded with the biotinylated E-box DNA probe.

-

Protein Preparation: Purified recombinant Myc-Max heterodimer is prepared in a suitable assay buffer.

-

Binding and Dissociation: The DNA-loaded biosensors are dipped into wells containing the Myc-Max protein to measure the association phase. Subsequently, they are moved to buffer-only wells to measure the dissociation phase.

-

Inhibition Assay: To assess the inhibitory effect of this compound, the association step is performed in the presence of varying concentrations of the compound.

-

Data Analysis: The binding and dissociation kinetics are analyzed to determine the on-rate, off-rate, and binding affinity (KD). The disruption of the interaction by this compound is quantified by the reduction in the binding signal.

PARP Cleavage Assay (Western Blot)

This assay is used to detect the induction of apoptosis.

-

Cell Culture and Treatment: LNCaP cells are cultured and treated with different concentrations of this compound (e.g., 6.25-25 µM) or a vehicle control for a specified time (e.g., 48 hours).

-

Protein Extraction: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP. A secondary antibody conjugated to horseradish peroxidase is then used for detection.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis.

Conclusion

This compound presents a promising therapeutic strategy for cancers driven by Myc overexpression, such as advanced prostate cancer. Its well-defined mechanism of action, centered on the direct inhibition of the Myc-Max-DNA interaction, leads to the suppression of key oncogenic signaling pathways and the induction of apoptosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation Myc inhibitors.

References

- 1. Determination of Protein-DNA (ZMYND11-DNA) Interaction by a Label-Free Biolayer Interferometry Assay [bio-protocol.org]

- 2. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

- 3. protocols.io [protocols.io]

- 4. Biolayer interferometry for DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VPC-70063: A Novel Inhibitor of the Myc-Max Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc (Myc) oncoprotein is a critical transcription factor that is dysregulated in a majority of human cancers, making it a high-value, albeit challenging, therapeutic target.[1][2] Myc exerts its oncogenic effects primarily through heterodimerization with its obligate partner, Max, which enables the complex to bind to E-box DNA sequences and activate the transcription of a vast network of genes involved in cell proliferation, metabolism, and apoptosis.[1] The disruption of the Myc-Max protein-protein interaction (PPI) represents a promising strategy for anti-cancer therapy. This technical guide provides a comprehensive overview of VPC-70063, a small molecule inhibitor designed to target the Myc-Max interface. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a novel, potent small molecule inhibitor of the Myc-Max protein-protein interaction.[3] It was identified through a computer-aided drug discovery approach aimed at targeting the DNA-binding domain of the Myc-Max complex.[1] Structurally, this compound is 1-benzyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea.[4] Its mechanism of action is centered on the disruption of the Myc-Max heterodimer's ability to bind to DNA, thereby inhibiting the transcriptional activation of Myc target genes.[3][4] This leads to the induction of apoptosis in cancer cells that are dependent on Myc signaling.[3][4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the transcriptional activity of the Myc-Max complex.[3][4] This is achieved by blocking the interaction between the Myc-Max heterodimer and its target E-box DNA sequences.[3][4] The downstream consequences of this inhibition include:

-

Induction of Apoptosis: By inhibiting Myc's transcriptional program, this compound triggers programmed cell death in cancer cells. A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, which has been observed in cells treated with this compound.[3][4]

-

Reduction of Myc-Associated Proteins: Treatment with this compound has been shown to reduce the levels of androgen receptor splice variant 7 (AR-V7), which is implicated in castration-resistant prostate cancer.[4]

The proposed binding mode of this compound, based on computational modeling, suggests that it forms hydrogen bonds and strong hydrophobic interactions within the DNA-binding pocket of the Myc-Max heterodimer, thereby competing with DNA for binding.[4]

References

- 1. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low molecular weight inhibitors of Myc-Max interaction and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

Unveiling the Pro-Apoptotic Power of VPC-70063: A Technical Guide

For Immediate Release

Vancouver, BC - In the ongoing battle against prostate cancer, a promising small molecule inhibitor, VPC-70063, has emerged as a significant inducer of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the core mechanisms, quantitative data, and experimental protocols surrounding the role of this compound in programmed cell death, offering a valuable resource for researchers, scientists, and drug development professionals.

This compound functions as a potent inhibitor of the Myc-Max transcriptional activity, a key pathway often dysregulated in cancer, with a half-maximal inhibitory concentration (IC50) of 8.9 μM.[1] Its mechanism of action is not one of general cytotoxicity but rather a targeted induction of apoptosis, a controlled process of cell death crucial for tissue homeostasis. This is substantiated by the observed cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of caspase-mediated apoptosis, in prostate cancer cells treated with this compound.

Quantitative Analysis of this compound Activity

To provide a clear comparative overview, the following tables summarize the key quantitative data gathered from in vitro studies of this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 (Myc-Max Transcriptional Activity) | 8.9 μM | - | [1] |

Further research is required to establish the specific IC50 values of this compound for cell viability in various prostate cancer cell lines, including LNCaP, 22Rv1, PC3, and DU145.

Deciphering the Apoptotic Signaling Pathway

This compound's induction of apoptosis is initiated through its primary function as a Myc-Max inhibitor. By disrupting the binding of the Myc-Max heterodimer to DNA, this compound effectively halts the transcription of genes essential for cancer cell proliferation and survival. This disruption is a critical stress signal that triggers the intrinsic pathway of apoptosis.

The intrinsic, or mitochondrial, pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][3][4][5] These proteins maintain a delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) signals. The inhibition of Myc-Max by this compound is hypothesized to shift this balance in favor of the pro-apoptotic members. This leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.[2][3]

Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm.[2][3][5] There, it binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and -7.[2] These executioner caspases are responsible for the systematic dismantling of the cell, including the cleavage of PARP-1.

Experimental Protocols

To facilitate further research and validation of the effects of this compound, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound on prostate cancer cell lines.

-

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1, PC3, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 μM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for PARP-1 Cleavage

This protocol is to confirm the induction of apoptosis by detecting the cleavage of PARP-1.

-

Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 μg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP-1 (recognizing both full-length and cleaved forms) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa fragment indicates PARP-1 cleavage.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for prostate cancer through its targeted inhibition of the Myc-Max pathway and subsequent induction of apoptosis. The data and protocols presented in this guide offer a solid foundation for further investigation into its efficacy and mechanism of action. Future research should focus on determining the precise IC50 values for cell viability in a broader range of prostate cancer cell lines, elucidating the involvement of specific Bcl-2 family members, and exploring the potential for synergistic effects with other anti-cancer agents. These endeavors will be crucial in translating the promise of this compound into tangible clinical benefits for patients with prostate cancer.

References

- 1. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Disruption of Myc-Max Transcriptional Activity by VPC-70063: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene is a critical driver in a majority of human cancers, yet it has remained an elusive therapeutic target. Its activity is dependent on its heterodimerization with Max, forming a complex that binds to E-box sequences in the promoter regions of target genes, thereby activating their transcription and promoting cell proliferation and tumorigenesis. This document provides a detailed technical overview of VPC-70063, a small molecule inhibitor of the Myc-Max protein-protein interaction. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for the assays used to characterize its function. This whitepaper is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the Myc-Max axis.

Introduction to the Myc-Max Signaling Pathway

The Myc family of proto-oncogenes, including c-Myc, N-Myc, and L-Myc, encode transcription factors that play a central role in regulating cell growth, proliferation, metabolism, and apoptosis.[1] To exert their transcriptional activity, Myc proteins must form a heterodimer with their obligate partner, Max.[1][2] This Myc-Max heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') within the promoter regions of target genes, leading to the recruitment of the transcriptional machinery and subsequent gene expression.[3][4] Dysregulation of Myc expression is a hallmark of many cancers, making the disruption of the Myc-Max interaction a compelling therapeutic strategy.[2]

This compound is a novel small molecule inhibitor designed to interfere with the transcriptional activity of the Myc-Max complex.[3][5] Its mechanism of action is predicated on its ability to disrupt the interaction between the Myc-Max heterodimer and its target DNA, thereby inhibiting the transcription of Myc-dependent genes.[3][6]

Caption: The Myc-Max signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through a series of in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of Myc-Max Transcriptional Activity

| Compound | IC50 (µM) | Assay | Cell Line | Reference |

| This compound | 8.9 | Luciferase Reporter Assay | LNCaP | [3][6] |

Table 2: Cellular Effects of this compound

| Parameter | Concentration (µM) | Time (h) | Effect | Cell Line | Reference |

| Myc-Max Transcriptional Activity Inhibition | 25 | 96 | 106% inhibition | LNCaP | [6] |

| UBE2C Promoter Activity Inhibition | 25 | 96 | 94% inhibition | LNCaP | [6] |

| Cell Viability (IC50) | 2.5 | 96 | Reduction in cell viability | LNCaP | [6] |

| Apoptosis | 6.25-25 | 48 | Induction of PARP cleavage | LNCaP | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Myc-Max Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to inhibit the transcriptional activity of the Myc-Max complex.

Principle: A reporter gene (luciferase) is placed under the control of a promoter containing Myc-Max binding sites (E-boxes). Inhibition of Myc-Max activity leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.

Methodology:

-

Cell Culture: LNCaP cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a Myc-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization). The Cignal Myc Reporter Assay Kit (Qiagen, #336841) is a commercially available option for this purpose.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Measurement: After a 24-48 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The IC50 value is calculated by plotting the normalized luciferase activity against the log of the inhibitor concentration.

Caption: Workflow for the Myc-Max Luciferase Reporter Assay.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cells.

Principle: Metabolic activity, which is proportional to the number of viable cells, is measured using a colorimetric or fluorometric assay.

Methodology:

-

Cell Seeding: LNCaP cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 24-96 hours.

-

Reagent Addition: A viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

-

Incubation: The plate is incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (PARP Cleavage)

This assay is used to determine if this compound induces apoptosis, a form of programmed cell death.

Principle: During apoptosis, caspases cleave Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein, into an 89 kDa fragment. The detection of this cleaved PARP fragment by Western blotting is a hallmark of apoptosis.

Methodology:

-

Cell Treatment: LNCaP cells are treated with this compound (e.g., 6.25-25 µM) for 48 hours.

-

Protein Extraction: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP (Asp214). A secondary antibody conjugated to horseradish peroxidase is then used for detection.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Caption: Workflow for Detecting PARP Cleavage by Western Blot.

Disruption of Myc-Max-DNA Interaction (Bio-Layer Interferometry - BLI)

This assay directly measures the ability of this compound to disrupt the binding of the Myc-Max heterodimer to its DNA target.

Principle: BLI is an optical analytical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. The binding of molecules to the biosensor surface causes a wavelength shift that is proportional to the bound mass.

Methodology:

-

Biosensor Preparation: Streptavidin-coated biosensors are loaded with a biotinylated DNA oligonucleotide containing the E-box sequence.

-

Baseline Establishment: The loaded biosensors are equilibrated in a buffer to establish a stable baseline.

-

Association: The biosensors are then immersed in a solution containing the purified Myc-Max heterodimer in the presence or absence of this compound. The binding of the Myc-Max complex to the DNA is monitored in real-time.

-

Dissociation: The biosensors are moved to a buffer-only solution to monitor the dissociation of the Myc-Max complex from the DNA.

-

Data Analysis: The binding kinetics (association and dissociation rates) are analyzed to determine the effect of this compound on the Myc-Max-DNA interaction. A dose-dependent decrease in the binding signal in the presence of this compound indicates disruption of the interaction.[6]

Conclusion

This compound is a potent inhibitor of Myc-Max transcriptional activity. It effectively disrupts the binding of the Myc-Max heterodimer to its DNA target, leading to the downregulation of Myc-dependent gene expression, inhibition of cell proliferation, and induction of apoptosis in cancer cells. The quantitative data and experimental protocols presented in this whitepaper provide a comprehensive overview of the preclinical characterization of this compound and support its further development as a potential therapeutic agent for Myc-driven cancers.

References

The Discovery of VPC-70063: A Computer-Aided Approach to Inhibit the Myc-Max Oncogenic Axis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor Myc is a critical regulator of cellular growth and proliferation, and its dysregulation is a hallmark of many human cancers, including prostate cancer. The oncogenic activity of Myc is dependent on its heterodimerization with its partner protein, Max, which allows the complex to bind to DNA and activate the transcription of target genes. The Myc-Max interaction, therefore, represents a key therapeutic target. This technical guide details the discovery of VPC-70063, a potent small-molecule inhibitor of the Myc-Max pathway, identified through a sophisticated computer-aided drug design (CADD) strategy. We will explore the virtual screening workflow, the key experimental validations, and the mechanism of action of this promising anti-cancer compound.

Introduction

The Myc family of proto-oncogenes, particularly c-Myc, are implicated in the progression of a wide array of human malignancies. In prostate cancer, Myc overexpression is associated with advanced and aggressive disease states. The therapeutic targeting of Myc has been historically challenging due to its nature as an intrinsically disordered protein lacking well-defined binding pockets. However, the obligate heterodimerization of Myc with Max to form a functional DNA-binding domain presents a viable strategy for therapeutic intervention.

This compound emerged from a large-scale in silico screening effort designed to identify small molecules capable of disrupting the Myc-Max-DNA interface.[1] This compound has demonstrated potent inhibition of Myc-Max transcriptional activity and has shown significant anti-proliferative effects in prostate cancer cell lines.[2][3] This guide will provide a comprehensive overview of the data supporting the discovery of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and discovery workflows.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Citation |

| IC50 (Myc-Max Transcriptional Activity) | 8.9 µM | LNCaP | [2] |

| IC50 (Cell Proliferation) | 2.5 µM | LNCaP | [3] |

| Cytotoxicity in Myc-null cells | Minimal effect | HO15.19 | [2] |

Table 2: Effects of this compound on Downstream Myc-Max Signaling

| Effect | Observation | Cell Line | Citation |

| AR-V7 Levels | Reduction | 22Rv1 | [2] |

| UBE2C Promoter Activity | Reduction | Not Specified | [4] |

| Apoptosis Induction | PARP Cleavage | LNCaP | [2][4] |

| Myc-Max-DNA Interaction | Disruption (Dose-dependent) | In vitro (BLI) | [2][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These represent standard protocols and may have been adapted by the original researchers.

Myc-Max Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of the Myc-Max complex.

Materials:

-

LNCaP cells

-

Myc-responsive luciferase reporter plasmid (e.g., containing E-box elements)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transient transfection reagent (e.g., Lipofectamine)

-

Dual-luciferase reporter assay system

-

This compound

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed LNCaP cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Myc-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of Myc-Max transcriptional activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay (PARP Cleavage by Western Blot)

This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.

Materials:

-

LNCaP cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Treat LNCaP cells with this compound at the desired concentrations for the specified time (e.g., 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

Cell Lysis and Protein Quantification: Harvest and lyse the cells. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the bands corresponding to full-length PARP (~116 kDa) and the cleaved PARP fragment (~89 kDa). An increase in the cleaved PARP fragment indicates apoptosis. Re-probe the membrane with the loading control antibody to ensure equal protein loading.

Myc-Max-DNA Interaction Assay (Bio-Layer Interferometry - BLI)

BLI is used to measure the real-time interaction between the Myc-Max heterodimer and its DNA E-box consensus sequence, and the ability of this compound to disrupt this interaction.

Materials:

-

Purified Myc and Max proteins

-

Biotinylated double-stranded DNA oligonucleotide containing the E-box sequence (5'-CACGTG-3')

-

Streptavidin-coated biosensors

-

BLI instrument (e.g., Octet system)

-

Assay buffer

-

This compound

-

96-well microplate

Protocol:

-

Biosensor Hydration and DNA Loading:

-

Hydrate the streptavidin biosensors in the assay buffer.

-

Load the biotinylated E-box DNA onto the biosensors.

-

-

Baseline Establishment: Establish a stable baseline for the DNA-loaded biosensors in the assay buffer.

-

Association:

-

In a 96-well plate, prepare a dilution series of the pre-formed Myc-Max heterodimer in the assay buffer, both in the presence and absence of various concentrations of this compound.

-

Move the biosensors into the wells containing the Myc-Max complex and record the association phase in real-time.

-

-

Dissociation: Move the biosensors back into wells containing only the assay buffer (with or without this compound) and record the dissociation phase.

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).

-

Compare the binding response and kinetic parameters in the presence and absence of this compound to quantify its inhibitory effect on the Myc-Max-DNA interaction.

-

Mandatory Visualizations

Myc-Max Signaling Pathway

Caption: Simplified Myc-Max signaling pathway and the inhibitory action of this compound.

Computer-Aided Drug Design Workflow for this compound Discovery

Caption: The computer-aided drug design workflow leading to the discovery of this compound.

Conclusion

The discovery of this compound is a testament to the power of computer-aided drug design in tackling challenging oncogenic targets like Myc. Through a rational, structure-informed virtual screening approach, a novel chemical scaffold was identified that effectively inhibits the Myc-Max pathway. The subsequent experimental validation confirmed its on-target activity, its ability to induce apoptosis in prostate cancer cells, and its favorable selectivity profile. This compound serves as a valuable lead compound for the development of clinically viable Myc-Max inhibitors, offering a promising new therapeutic avenue for the treatment of prostate cancer and other Myc-driven malignancies. Further optimization of this scaffold may lead to even more potent and specific inhibitors with improved pharmacokinetic properties.

References

An In-depth Technical Guide to VPC-70063: A Potent Inhibitor of the Myc-Max Transcription Factor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of VPC-70063, a small molecule inhibitor targeting the Myc-Max protein-protein interaction. The information presented herein is intended to support further research and development of novel therapeutics targeting the oncogenic activity of the c-Myc transcription factor.

Chemical Structure and Properties

This compound, with the chemical name 1-benzyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea, is a potent inhibitor of the Myc-Max heterodimer.[1] Its structure is characterized by a central thiourea linker connecting a benzyl group to a 3,5-bis(trifluoromethyl)phenyl moiety.[1] This specific arrangement allows for critical interactions within the DNA-binding domain of the Myc-Max complex.[1]

Chemical Structure:

Biological Activity and Mechanism of Action

This compound functions as a competitive inhibitor of the Myc-Max heterodimer's interaction with DNA, thereby disrupting its transcriptional activity.[1][2] This inhibition leads to the downregulation of Myc target genes, ultimately inducing apoptosis in cancer cells dependent on Myc for their proliferation and survival.[1]

Inhibition of Myc-Max Transcriptional Activity

This compound demonstrates potent inhibition of Myc-Max transcriptional activity with a half-maximal inhibitory concentration (IC50) of 8.9 μM in a c-Myc luciferase reporter assay in LNCaP cells.[1]

Disruption of Myc-Max-DNA Interaction

Bio-Layer Interferometry (BLI) studies have shown that this compound directly disrupts the interaction between the Myc-Max heterodimer and its target DNA sequences in a dose-dependent manner.[1]

Induction of Apoptosis

Treatment of cancer cells with this compound leads to the induction of apoptosis, as evidenced by the cleavage of Poly(ADP-ribose) polymerase (PARP), a key hallmark of programmed cell death.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 (Myc-Max Transcriptional Activity) | 8.9 μM | LNCaP | [1] |

| Concentration | Effect | Cell Line | Reference |

| 25 μM (96 h) | 106% inhibition of Myc-Max transcriptional activity | LNCaP | [2] |

| 25 μM (96 h) | 94% inhibition of Myc-Max/UBE2C downstream pathway | LNCaP | [2] |

| 6.25-25 μM (48 h) | Induction of PARP cleavage, indicating apoptosis | LNCaP | [2] |

| 0-500 μM | Dose-dependent disruption of Myc-Max interaction with DNA | - | [2] |

Signaling Pathway

This compound targets the Myc-Max signaling pathway, which is a central regulator of cell proliferation, growth, and apoptosis. The following diagram illustrates the core components of this pathway and the point of intervention by this compound.

Caption: Myc-Max Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological effects.

c-Myc Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the Myc-Max complex in the presence of inhibitors.

References

VPC-70063: A Technical Overview of a Novel Myc-Max Inhibitor for Prostate Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VPC-70063, a small molecule inhibitor of the Myc-Max protein-protein interaction, and evaluates its potential as an anti-cancer therapeutic agent, with a primary focus on its activity in prostate cancer.

Executive Summary

This compound has emerged from computer-aided drug discovery as a promising preclinical candidate for targeting the oncoprotein Myc, which is frequently deregulated in a wide range of human cancers, including prostate cancer.[1][2] By inhibiting the interaction between Myc and its obligatory partner Max, this compound effectively disrupts Myc-Max transcriptional activity, leading to reduced proliferation and induction of apoptosis in prostate cancer cells.[3][4] This document outlines the core mechanism of action, summarizes key in vitro efficacy data, and details the experimental protocols used to characterize this compound.

Mechanism of Action

This compound is designed to disrupt the heterodimerization of Myc and Max, a critical step for Myc's function as a transcription factor that drives the expression of genes involved in cell growth, proliferation, and metabolism.[2] The primary mechanism of action involves the following key events:

-

Inhibition of Myc-Max Transcriptional Activity: this compound directly interferes with the ability of the Myc-Max complex to bind to DNA, thereby inhibiting the transcription of Myc target genes.[3]

-

Downregulation of Downstream Effectors: The inhibition of Myc-Max function leads to a reduction in the levels of downstream targets, such as the androgen receptor splice variant AR-V7, which is implicated in castration-resistant prostate cancer (CRPC).[3]

-

Induction of Apoptosis: By disrupting the pro-proliferative and anti-apoptotic signals mediated by Myc, this compound triggers programmed cell death in cancer cells, as evidenced by the cleavage of PARP (Poly ADP-ribose polymerase).[3][4]

The proposed signaling pathway for this compound is depicted below:

Caption: Proposed mechanism of action for this compound.

Quantitative In Vitro Efficacy Data

The following table summarizes the key quantitative data for this compound from preclinical in vitro studies.

| Parameter | Value | Cell Line(s) | Assay Type | Reference |

| IC50 (Myc-Max Transcriptional Activity) | 8.9 µM | - | Luciferase Reporter Assay | [3][4] |

| Myc-Max Transcriptional Activity Inhibition | 106% at 25 µM (96h) | - | Luciferase Reporter Assay | [4] |

| Myc-Max/UBE2C Downstream Pathway Inhibition | 94% at 25 µM (96h) | - | Not Specified | [4] |

| Cell Viability | Dose-dependent reduction | LNCaP | Cell Viability Assay | [3] |

| Specificity | No effect on viability | HO15.19 (Myc knockout) | Cell Viability Assay | [3] |

| Apoptosis Induction | Cleavage of PARP | LNCaP | Western Blot | [3][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Myc-Max Transcriptional Activity Assay (Mammalian Two-Hybrid)

-

Objective: To quantify the inhibitory effect of this compound on the interaction between Myc and Max proteins.

-

Methodology:

-

Full-length Myc and Max were cloned into pBIND and pACT plasmids, respectively (CheckMate™, Promega).

-

The plasmids were co-transfected into host cells. The interaction between Myc and Max brings a transcriptional activator to the promoter of a luciferase reporter gene.

-

Transfected cells were treated with varying concentrations of this compound.

-

Luciferase activity was measured and normalized to a control to exclude non-specific effects such as toxicity or direct luciferase inhibition.

-

A dose-response curve was generated to determine the IC50 value.[3]

-

Cell Viability Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cells.

-

Methodology:

-

LNCaP (prostate cancer, Myc-positive) and HO15.19 (Myc knockout) cells were seeded in multi-well plates.

-

Cells were treated with increasing concentrations of this compound.

-

After a defined incubation period (e.g., 96 hours), cell viability was measured using a standard method such as MTT or CellTiter-Glo®.

-

Results were expressed as a percentage of viable cells compared to a vehicle-treated control.[3]

-

Apoptosis Assay (PARP Cleavage)

-

Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.

-

Methodology:

-

LNCaP cells were treated with this compound (e.g., 6.25-25 µM for 48 hours).[4]

-

Following treatment, cells were lysed, and protein extracts were collected.

-

Proteins were separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane was probed with an antibody specific for cleaved PARP-1, a hallmark of caspase-mediated apoptosis.

-

Detection was performed using a secondary antibody and a chemiluminescent substrate.[3]

-

Bio-Layer Interferometry (BLI)

-

Objective: To confirm the direct disruption of the Myc-Max heterodimer interaction with DNA by this compound.

-

Methodology:

-

A biotinylated DNA probe containing the Myc-Max binding site (E-box) was immobilized on a streptavidin-coated biosensor.

-

The biosensor was exposed to a solution containing the pre-formed Myc-Max heterodimer, leading to an association signal.

-

The biosensor was then exposed to varying concentrations of this compound (0-500 µM).[4]

-

Disruption of the Myc-Max-DNA interaction by this compound results in a dissociation of the complex from the biosensor, which is measured in real-time.[3]

-

The general experimental workflow for the in vitro characterization of this compound is illustrated below:

References

The Role of VPC-70063 in Blocking Myc-Max Interaction with DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc (Myc) oncoprotein is a critical transcription factor that is frequently deregulated in a wide range of human cancers, including prostate cancer.[1][2][3] Its oncogenic activity is dependent on the formation of a heterodimer with its obligate partner, Max, which enables the complex to bind to E-box DNA sequences and activate the transcription of genes involved in cell proliferation, growth, and metabolism.[1][2][3] The Myc-Max-DNA axis represents a high-value therapeutic target, yet the development of clinically approved inhibitors has remained a significant challenge. This technical guide details the mechanism and experimental validation of VPC-70063, a small molecule inhibitor designed to disrupt the Myc-Max interaction with DNA.

Introduction to this compound

This compound is a novel small molecule inhibitor of the Myc-Max transcriptional activity. Identified through a computer-aided rational drug discovery approach, this compound was designed to target a druggable pocket on the DNA-binding domain of the Myc-Max heterodimer.[1] It has demonstrated the ability to inhibit Myc-Max transcriptional activity with a half-maximal inhibitory concentration (IC50) of 8.9 μM.[1][4] Mechanistically, this compound is predicted to function by directly competing with DNA for binding to the Myc-Max complex, thereby preventing the transcription of Myc target genes.[1] This guide provides a comprehensive overview of the quantitative data supporting its efficacy, detailed protocols for key validation experiments, and visualizations of the underlying molecular and experimental workflows.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified through a series of in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: Inhibition of Myc-Max Transcriptional Activity

| Assay | Cell Line | Key Parameter | Value | Reference |

| Luciferase Reporter Assay | LNCaP | IC50 | 8.9 μM | [1][4] |

Table 2: Disruption of Myc-Max-DNA Interaction

| Assay | Technique | Effect | Concentration Range | Reference |

| In vitro DNA Binding | Bio-Layer Interferometry (BLI) | Dose-dependent inhibition | 0-500 μM | [4] |

Table 3: Effect on Myc-Max Protein-Protein Interaction

| Assay | Technique | Effect | Reference |

| Mammalian Two-Hybrid | Luciferase Reporter | Dose-dependent inhibition | [1] |

Table 4: Induction of Apoptosis in Cancer Cells

| Assay | Cell Line | Effect | Concentration Range | Time | Reference |

| PARP Cleavage | LNCaP | Induction of apoptosis | 6.25-25 μM | 48 h | [4] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by intercepting the Myc-Max signaling pathway at a critical juncture: the binding of the heterodimer to DNA.

Caption: Inhibition of the Myc-Max signaling pathway by this compound.

The logical flow of this compound's mechanism is a direct competitive inhibition.

Caption: Logical workflow of this compound's inhibitory action.

Experimental Protocols

Detailed methodologies for the key experiments used to validate the efficacy of this compound are provided below.

Bio-Layer Interferometry (BLI) for Myc-Max-DNA Interaction

This protocol outlines the method to assess the ability of this compound to disrupt the interaction between the Myc-Max heterodimer and its target DNA E-box sequence in a dose-dependent manner.

Caption: Experimental workflow for the Bio-Layer Interferometry (BLI) assay.

Methodology:

-

Protein Purification: Recombinant histidine-tagged Max (residues 23-102) and GST-tagged Myc (residues 368-454) are overexpressed and co-purified. The fraction containing an equimolar complex of Myc and Max is collected for the assay.[1]

-

DNA Probe Preparation: A biotinylated double-stranded oligonucleotide containing the canonical E-box sequence (5'-CACGTG-3') is synthesized.

-

BLI Assay Setup:

-

All experiments are performed on a Bio-Layer Interferometry system (e.g., ForteBio Octet).

-

Streptavidin-coated biosensors are hydrated in the assay buffer.

-

The biotinylated E-box DNA probe is immobilized onto the surface of the streptavidin biosensors.

-

-

Experimental Steps:

-

Baseline: The biosensor with immobilized DNA is equilibrated in the assay buffer to establish a stable baseline.

-

Association: The biosensor is then moved into a solution containing the purified Myc-Max heterodimer, and the association is monitored in real-time.

-

Dissociation/Inhibition: To measure the inhibitory effect of this compound, the Myc-Max heterodimer is pre-incubated with varying concentrations of the compound (e.g., 0-500 μM) before being introduced to the DNA-coated biosensor. The change in binding signal relative to a vehicle control (DMSO) is measured to determine the level of inhibition.[1][4]

-

-

Data Analysis: The binding response is measured as a shift in the interference pattern. The percentage of inhibition at each concentration of this compound is calculated by comparing the binding signal to the control.

Mammalian Two-Hybrid Assay

This assay is used to confirm whether this compound can disrupt the protein-protein interaction between Myc and Max within a cellular context.

Methodology:

-

Plasmid Construction: Full-length human c-Myc is cloned into the pBIND vector, which contains the GAL4 DNA-binding domain. Full-length human Max is cloned into the pACT vector, which contains the VP16 activation domain. A reporter plasmid, pG5luc, contains five GAL4 binding sites upstream of a firefly luciferase gene.[1]

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., LNCaP) is co-transfected with the pBIND-Myc, pACT-Max, and pG5luc plasmids. The pBIND vector also expresses Renilla luciferase for normalization of transfection efficiency.[1]

-

Compound Treatment: Following transfection, the cells are treated with increasing concentrations of this compound or a vehicle control (DMSO).

-

Luciferase Assay: After a suitable incubation period (e.g., 48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell number. The normalized luciferase activity in the presence of this compound is compared to the vehicle control to determine the dose-dependent inhibition of the Myc-Max interaction.[1]

Western Blot for PARP Cleavage

This assay is performed to determine if the inhibition of Myc-Max function by this compound leads to the induction of apoptosis, a form of programmed cell death. A hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by caspases.

Methodology:

-

Cell Culture and Treatment: LNCaP prostate cancer cells are cultured under standard conditions. The cells are then treated with various concentrations of this compound (e.g., 6.25, 12.5, 25 μM) or a vehicle control (DMSO) for 48 hours.[4]

-

Protein Extraction: After treatment, the cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody that recognizes both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of the 89 kDa cleaved PARP fragment indicates the induction of apoptosis.[1]

Conclusion

This compound is a promising small molecule inhibitor that effectively targets the Myc-Max-DNA interface. The data presented herein demonstrates its ability to inhibit Myc-Max transcriptional activity, disrupt the binding of the heterodimer to its DNA target, and induce apoptosis in cancer cells. The detailed experimental protocols provide a framework for the further investigation and development of this compound and other next-generation Myc inhibitors. These findings underscore the potential of targeting this critical oncogenic pathway for the treatment of prostate cancer and other Myc-driven malignancies.

References

Preliminary Preclinical Studies of VPC-70063 in Prostate Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant therapeutic challenge, particularly in its advanced and castration-resistant forms. The c-Myc oncogene is a key driver of prostate cancer progression, making it a critical target for novel therapeutic strategies. VPC-70063 has emerged as a potent small molecule inhibitor of the interaction between c-Myc and its obligate partner Max, a crucial step for Myc's oncogenic activity.[1][2] This document provides a technical summary of the preliminary preclinical data available for this compound in prostate cancer models, focusing on its mechanism of action and in vitro efficacy.

Core Mechanism of Action: Inhibition of Myc-Max Pathway

This compound directly targets the protein-protein interaction between c-Myc and Max, thereby inhibiting the transcriptional activity of this oncogenic complex.[1] This disruption leads to downstream effects on gene expression, ultimately resulting in reduced cancer cell proliferation and induction of apoptosis.

Quantitative In Vitro Efficacy Data

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Inhibition of Myc-Max Transcriptional Activity

| Assay Type | Cell Line | Parameter | Value |

| Cignal c-Myc Luciferase Reporter | LNCaP | IC50 | 8.9 µM[1] |

Table 2: Effects on Downstream Pathways and Apoptosis in Prostate Cancer Cell Lines

| Cell Line | Assay Type | Endpoint Measured | Observed Effect |

| 22Rv1 | UBE2C Promoter-Luciferase Reporter | AR-V7 Levels | Reduction in AR-V7 levels[1] |

| LNCaP | Western Blot | PARP Cleavage | Induction of PARP cleavage, indicative of apoptosis[1] |

| LNCaP | Cell Viability / Proliferation Assay | Inhibition of Cell Proliferation | Demonstrated inhibition of LNCaP cell growth[1] |

| HO15.19 (Myc knockout) | Cell Viability Assay | Cytotoxicity | Minimal cytotoxic effects, suggesting specificity for Myc-Max[1] |

Note: Specific quantitative data on cell viability (e.g., GI50 or LC50 values) for different prostate cancer cell lines were not available in the reviewed literature.

Key Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited.

Myc-Max Transcriptional Activity Assay (Luciferase Reporter)

This assay quantifies the ability of a compound to inhibit the transcriptional activity of the Myc-Max complex.

Protocol:

-

Cell Culture: LNCaP cells are cultured in appropriate media and seeded in multi-well plates.

-

Transfection: Cells are transiently transfected with a Myc-driven luciferase reporter vector. This vector contains a firefly luciferase gene under the control of a minimal promoter with tandem repeats of the c-Myc/Max response element. A constitutively expressing Renilla luciferase vector is often co-transfected to normalize for transfection efficiency.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.

-

Lysis: After a specified incubation period, cells are lysed to release the luciferase enzymes.

-

Luminescence Measurement: The activity of both firefly and Renilla luciferases is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is calculated from the dose-response curve of the normalized luciferase activity versus the compound concentration.

Western Blot for PARP Cleavage

This method is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Protocol:

-

Cell Culture and Treatment: LNCaP cells are cultured and treated with this compound or a control for a specified duration.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for cleaved PARP. An antibody for total PARP or a housekeeping protein (e.g., β-actin) is used as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved PARP fragment (89 kDa) indicates the induction of apoptosis.

Western Blot for AR-V7 Expression

This protocol is used to assess the levels of the androgen receptor splice variant 7 (AR-V7) protein.

Protocol:

-

Cell Culture and Treatment: 22Rv1 cells, known to express AR-V7, are cultured and treated with this compound or a control.

-

Cell Lysis and Protein Quantification: Similar to the PARP cleavage protocol, total protein is extracted and quantified.

-

SDS-PAGE and Protein Transfer: Proteins are separated by size and transferred to a membrane.

-

Immunoblotting:

-

The membrane is blocked.

-

The membrane is incubated with a primary antibody specific for AR-V7. A loading control antibody is also used.

-

The membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: The AR-V7 protein band is visualized using an ECL substrate. A decrease in band intensity in treated samples indicates a reduction in AR-V7 levels.

Visualizing Pathways and Workflows

Signaling Pathway of this compound

Caption: this compound inhibits the Myc-Max interaction, blocking oncogenic gene expression.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for evaluating the in vitro efficacy of this compound.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's anticancer effects.

Summary and Future Directions

The preliminary preclinical data for this compound demonstrate its potential as a therapeutic agent for prostate cancer by effectively targeting the Myc-Max pathway. The compound inhibits Myc-Max transcriptional activity, reduces levels of the clinically relevant AR-V7 splice variant, and induces apoptosis in prostate cancer cells.

Further in-depth studies are warranted to fully characterize the therapeutic potential of this compound. Future research should focus on:

-

Quantitative Cell Viability Studies: Determining the GI50 or LC50 values of this compound in a broader panel of prostate cancer cell lines, including those resistant to current therapies.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in prostate cancer xenograft models to assess its in vivo potency, pharmacokinetics, and pharmacodynamics.

-

Combination Studies: Investigating the potential synergistic effects of this compound with existing prostate cancer therapies.

The continued development of this compound and its analogs holds promise for the development of a novel class of therapeutics for patients with prostate cancer.

References

Unveiling the Downstream Cascade: A Technical Guide to the Effects of VPC-70063

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-70063 has emerged as a potent small molecule inhibitor targeting the oncogenic transcription factor c-Myc, a protein frequently dysregulated in a variety of human cancers, including prostate cancer. By disrupting the critical interaction between c-Myc and its obligate partner Max, this compound effectively attenuates their transcriptional activity, leading to a cascade of downstream effects that culminate in anti-tumor activity. This technical guide provides an in-depth exploration of the known downstream targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound is a potent inhibitor of the Myc-Max heterodimer, disrupting its ability to bind to DNA and activate the transcription of target genes essential for cell proliferation, growth, and metabolism.[1][2][3][4] This inhibitory action is the primary mechanism through which this compound exerts its downstream effects. The compound has been shown to inhibit Myc-Max transcriptional activity with a half-maximal inhibitory concentration (IC50) of 8.9 μM.[5][6]

Quantitative Analysis of Downstream Target Modulation

The inhibitory action of this compound on the Myc-Max complex triggers significant changes in the expression and activity of several downstream targets. The following tables summarize the key quantitative findings from preclinical studies.

| Target | Effect | Cell Line | Concentration | Method | Source |

| Myc-Max Transcriptional Activity | IC50 of 8.9 µM | LNCaP | 8.9 µM | Cignal c-Myc Luciferase Reporter Assay | [5][6] |

| Myc-Max/UBE2C Downstream Pathway | 94% inhibition | LNCaP | 25 µM (96h) | UBE2C Promoter Luciferase Reporter Assay | [4] |

| AR-V7 Levels | Reduction | 22rv1 | Not specified | UBE2C Promoter Luciferase Reporter Assay / Western Blot | [5] |

| Cell Viability | IC50 of 2.5 µM | LNCaP | 2.5 µM (96h) | PrestoBlue Assay | [4] |

Table 1: Quantitative Effects of this compound on Key Downstream Targets and Cellular Processes.

| Biomarker | Effect | Cell Line | Concentration(s) | Method | Source |

| Cleaved PARP | Induction | LNCaP | 6.25-25 µM (48h) | Western Blot | [4] |

Table 2: Effect of this compound on Apoptosis Marker.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes affected by this compound, the following diagrams have been generated using the DOT language for Graphviz.

Detailed Experimental Protocols

Cignal c-Myc Luciferase Reporter Assay

This commercially available assay (e.g., from Qiagen) is utilized to quantify the transcriptional activity of the c-Myc pathway.

Methodology:

-

Cell Seeding: Plate a suitable prostate cancer cell line (e.g., LNCaP) in a 96-well plate at a density of 5,000 cells/well and culture overnight.

-

Transfection: Co-transfect the cells with the c-Myc responsive firefly luciferase reporter construct and a constitutively expressing Renilla luciferase construct (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.

-

Lysis and Luciferase Measurement: After the desired incubation period (e.g., 48-96 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.

UBE2C Promoter Luciferase Reporter Assay

This assay is designed to measure the transcriptional activity of the UBE2C promoter, a downstream target of the AR-V7 signaling pathway.

Methodology:

-

Plasmid Construction: Clone the promoter region of the human UBE2C gene upstream of a firefly luciferase reporter gene in a suitable expression vector.

-

Cell Seeding and Transfection: Seed 22rv1 cells, which endogenously express AR-V7, in a 96-well plate. Co-transfect the cells with the UBE2C promoter-luciferase construct and a Renilla luciferase normalization plasmid.

-

Treatment: Treat the transfected cells with different concentrations of this compound.

-

Luciferase Assay: After a 24-hour treatment period, perform a dual-luciferase assay as described above.

-

Data Analysis: Normalize the UBE2C promoter-driven firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the activity in vehicle-treated cells.

Western Blot for PARP Cleavage

This technique is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Methodology:

-

Cell Treatment and Lysis: Treat LNCaP cells with this compound at various concentrations for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) (e.g., from Cell Signaling Technology, #5625) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Quantification: Densitometrically quantify the cleaved PARP bands and normalize to the loading control to determine the fold-change in apoptosis.

Bio-Layer Interferometry (BLI) for Myc-Max-DNA Interaction

BLI is a label-free technology used to measure real-time biomolecular interactions. In this context, it is used to assess the ability of this compound to disrupt the interaction between the Myc-Max heterodimer and its DNA binding element (E-box).

Methodology:

-

Biotinylated DNA Probe Preparation: Synthesize a biotinylated double-stranded DNA oligonucleotide containing the E-box consensus sequence.

-

Sensor Hydration and Loading: Hydrate streptavidin-coated biosensors in the assay buffer. Load the biotinylated E-box DNA onto the biosensors.

-

Baseline Establishment: Establish a stable baseline by dipping the DNA-loaded sensors into the assay buffer.

-

Association: Transfer the sensors to wells containing the purified Myc-Max heterodimer protein in the presence of varying concentrations of this compound or vehicle control. Measure the association in real-time.

-

Dissociation: Transfer the sensors back to the assay buffer to measure the dissociation of the Myc-Max protein from the DNA.

-

Data Analysis: Analyze the resulting sensorgrams to determine the binding kinetics (kon and koff) and affinity (KD). A decrease in the association signal in the presence of this compound indicates disruption of the Myc-Max-DNA interaction.

Conclusion

This compound represents a promising therapeutic agent that functions by inhibiting the transcriptional activity of the Myc-Max oncoprotein complex. This guide has detailed its primary downstream effects, including the suppression of the AR-V7/UBE2C axis and the induction of apoptosis in prostate cancer cells. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should aim to further elucidate the complete spectrum of downstream targets and explore the efficacy of this compound in broader preclinical and clinical settings.

References

- 1. Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VPC-70063 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

VPC-70063 is a potent small molecule inhibitor of the Myc-Max transcription factor complex.[1][2] By disrupting the interaction between Myc and Max, this compound effectively blocks their binding to DNA, leading to the inhibition of downstream transcriptional activation of genes involved in cell proliferation, growth, and metabolism.[3][4] This targeted mechanism makes this compound a valuable tool for studying Myc-driven cellular processes and a potential therapeutic agent for cancers where Myc is overexpressed, such as prostate cancer.[3][4][5] Experimental evidence demonstrates that this compound reduces cell growth, inhibits Myc-Max transcriptional activity, and induces apoptosis in cancer cell lines.[1][3]

These application notes provide detailed protocols for the use of this compound in standard cell culture experiments, including cell viability assays, apoptosis detection, and transcriptional activity analysis.

Data Presentation

The following table summarizes the quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (Myc-Max Transcriptional Activity) | 8.9 µM | LNCaP | Luciferase Reporter Assay | [1][3] |

| Inhibition of Myc-Max Transcriptional Activity | 106% | LNCaP | Luciferase Reporter Assay | [1] |

| Inhibition of Myc-Max/UBE2C Downstream Pathway | 94% | LNCaP | Not Specified | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.

Caption: Mechanism of action of this compound, an inhibitor of the Myc-Max complex.

Caption: General experimental workflow for this compound in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

-

Reagents and Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock, dissolve 4.75 mg of this compound (MW: 474.35 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

-

Cell Culture and Treatment

This protocol is based on the use of the LNCaP human prostate cancer cell line.

-

Reagents and Materials:

-

LNCaP cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

This compound stock solution

-

-

Protocol:

-

Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[3]

-

For experiments, seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). A recommended seeding density for LNCaP cells is 1-2 x 10^4 cells/cm².

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare the desired concentrations of this compound by diluting the stock solution in fresh culture medium. It is important to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.

-